Bortezomib (CAS: 179324-69-7) is a first-in-class dipeptide boronic acid and a highly potent, reversible inhibitor of the 26S proteasome. In procurement and laboratory settings, it is primarily valued for its specific binding to the chymotrypsin-like (β5) and caspase-like (β1) subunits. Unlike older peptide aldehydes, bortezomib provides a defined dissociation profile, making it a critical baseline material for ubiquitin-proteasome system (UPS) research, PROTAC validation, and controlled in vitro assay formulation [1].
Generic substitution with older proteasome inhibitors like MG-132 or next-generation analogs like carfilzomib frequently compromises assay integrity. MG-132 is a peptide aldehyde that exhibits significant off-target activity against calpains and requires higher working concentrations, leading to non-specific cytotoxicity in degradation assays [1]. Conversely, substituting bortezomib with carfilzomib introduces an irreversible epoxyketone binding mechanism; this permanently disables the proteasome, rendering it entirely unsuitable for pulse-chase experiments or studies requiring transient, reversible blockade of protein degradation[1]. Furthermore, using raw free-base bortezomib instead of its mannitol ester form in aqueous systems leads to erratic dosing due to the spontaneous formation of highly insoluble cyclic boroxines [2].
For assays requiring transient proteasome inhibition, bortezomib provides a strictly controlled reversible binding profile at the β5 subunit with a dissociation half-life of 110 minutes. In direct contrast, the epoxyketone carfilzomib binds irreversibly, while the prodrug ixazomib dissociates much more rapidly (18 minutes), establishing bortezomib as the standard for intermediate-duration reversible blockade [1].
| Evidence Dimension | Proteasome β5 subunit dissociation half-life |
| Target Compound Data | 110 minutes |
| Comparator Or Baseline | Carfilzomib (Irreversible covalent binding) and Ixazomib (18 minutes) |
| Quantified Difference | Reversible intermediate duration vs. permanent covalent blockade (Carfilzomib) or 6x faster dissociation (Ixazomib) |
| Conditions | In vitro 20S proteasome binding kinetics assay |
Irreversible inhibitors cannot be used in cellular recovery or transient blockade models, making bortezomib's specific 110-minute reversible half-life critical for controlled pulse-chase assay designs.
In its free boronic acid form, bortezomib spontaneously forms cyclic boroxine anhydrides in aqueous environments, severely limiting its equilibrium solubility to approximately 0.52 to 0.59 mg/mL. When formulated or reconstituted with D-mannitol, reversible boronate esterification prevents trimerization, increasing the aqueous solubility to 3.40 mg/mL [1].
| Evidence Dimension | Equilibrium aqueous solubility |
| Target Compound Data | 3.40 ± 0.21 mg/mL (as mannitol ester) |
| Comparator Or Baseline | 0.52 ± 0.11 mg/mL (free boronic acid/boroxine baseline) |
| Quantified Difference | 6.5-fold increase in aqueous solubility |
| Conditions | Reconstitution in normal saline with 137 mM D-mannitol at room temperature |
Procurement of the lyophilized mannitol ester, or in situ formulation with mannitol, is mandatory to achieve reproducible, precipitate-free aqueous dosing in cellular and in vivo models.
In targeted protein degradation (PROTAC) workflows, confirming proteasome dependence requires a highly specific inhibitor. Bortezomib inhibits PROTAC-induced degradation with an EC50 of approximately 130 nM and minimal off-target toxicity at 250 nM. In contrast, the older standard MG-132 requires higher concentrations (EC50 ~400 nM) and causes unspecific target downregulation and general cytotoxicity due to off-target calpain inhibition, rendering MG-132 a poor choice for precise PROTAC validation [1].
| Evidence Dimension | PROTAC degradation inhibition potency (EC50) and off-target profile |
| Target Compound Data | EC50 ~130 nM (high specificity, minimal off-target toxicity at 250 nM) |
| Comparator Or Baseline | MG-132 (EC50 ~400 nM, significant unspecific target downregulation at >1 µM) |
| Quantified Difference | ~3-fold higher potency with an absence of the off-pathway cytotoxicity characteristic of MG-132 |
| Conditions | Cellular PROTAC validation assay (BRD4-PROTAC model) |
Using bortezomib instead of MG-132 prevents false-positive degradation artifacts caused by off-target toxicity, ensuring reliable validation of ubiquitin-proteasome system (UPS) pathway engagement.
Due to its high potency (EC50 ~130 nM) and lack of the off-target calpain inhibition seen with older peptide aldehydes, bortezomib serves as a highly reliable control agent for confirming that PROTAC-mediated target depletion is strictly proteasome-dependent [1].
Because bortezomib features a defined dissociation half-life of 110 minutes—unlike irreversible epoxyketones such as carfilzomib—it is specifically suited for pulse-chase assays and studies measuring unfolded protein response (UPR) recovery dynamics following temporary proteasome inhibition [2].
By utilizing bortezomib's ability to form reversible boronate esters with D-mannitol, researchers can bypass the severe solubility limits (0.52 mg/mL) of the free boroxine form, enabling stable, precipitate-free aqueous stock solutions (>3 mg/mL) that eliminate the need for high-DMSO concentrations in sensitive cellular assays[3].
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